

The Landscape of KRAS Inhibitors

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Compound Focus: KRAS inhibitor-18

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The field has moved beyond single-target inhibitors to encompass a diverse array of strategies. The table below summarizes the main classes of direct KRAS inhibitors based on the search results.

Inhibitor Class	Target / Mechanism	Representative Compounds (Examples)	Key Features / Development Status
Covalent G12C Inhibitors	Binds covalently to cysteine of KRAS ^{G12C} , trapping it in inactive (GDP-bound) state [1] [2].	Sotorasib (AMG 510), Adagrasib (MRTX849) [1] [2]	First FDA-approved direct KRAS inhibitors; effective in NSCLC [1] [2].
G12D Inhibitors	Targets KRAS ^{G12D} mutant, often using non-covalent interactions with a specific pocket [3].	MRTX1133, Zoldonrasib (RMC-9805), ERAS-5024 [3] [4]	Zoldonrasib shows promising early clinical trial results (61% response rate in NSCLC) [4].
"ON"-State G12C Inhibitors	Targets the active (GTP-bound) state of KRAS ^{G12C} [5].	Elironrasib (RMC-6291) [5]	Designed to overcome resistance to "OFF"-state inhibitors; 42% ORR in post-sotorasib/adagrasib patients [5].
Pan-KRAS Inhibitors	Non-covalently binds inactive state of multiple KRAS mutants (G12A/C/D/F/V/S,	BI-2865 [6]	Prevents nucleotide exchange; shows broad anti-tumor activity

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	G13C/D, Q61H, etc.) while sparing HRAS/NRAS [6].		in preclinical models without targeting a single mutation [6].
Cyclic Peptide Inhibitors	Middle-size cyclic peptides identified via mRNA display; can access difficult intracellular targets [7].	LUNA18 [7]	Potential for oral absorption; optimization of side chains can fine-tune pharmacokinetic profile [7].

Mechanisms of Action and Signaling Pathways

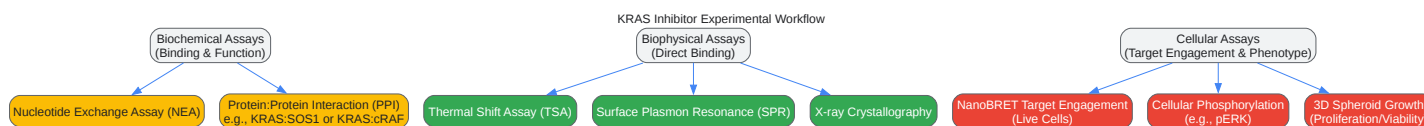
Different inhibitor classes employ distinct mechanisms, but the core principle involves disrupting the KRAS signaling pathway, which is crucial for cancer cell growth and survival.

This diagram illustrates the core KRAS signaling pathway and the points where different inhibitor classes intervene.

KRAS is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state [8]. Oncogenic mutations (e.g., at codons 12, 13, 61) disrupt this cycle, locking KRAS in its active form and leading to continuous signaling through pathways like MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR, which drive tumor growth [8] [2].

Experimental Protocols for KRAS Inhibitor Analysis

For researchers characterizing KRAS inhibitors, a combination of biochemical, biophysical, and cellular assays is essential. The following workflow outlines a standard process for evaluating compound activity, synthesizing protocols from the search results [9] [10].



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This workflow outlines the key experimental methods used to characterize KRAS inhibitors, from initial binding to functional cellular effects.

Detailed Methodologies

• Nucleotide Exchange Assay (NEA)

- **Purpose:** Identify compounds that lock KRAS in the inactive state by preventing SOS1-mediated GTP binding [9].
- **Protocol (HTRF-based):** In a reaction buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT), incubate KRAS protein (e.g., 130 nM) with the inhibitor and SOS1. Initiate exchange by adding GTP labeled with DY-647P1. Monitor the increase in HTRF signal over time as GTP binds to KRAS. The signal is inversely proportional to inhibitor potency [9] [10].

• Thermal Shift Assay (TSA)

- **Purpose:** Assess compound binding by measuring the stabilization of KRAS protein against thermal denaturation [9].
- **Protocol:** Prepare samples containing KRAS protein (e.g., wild-type and mutants like G12C, G12D) with and without the inhibitor. Use a real-time PCR instrument to gradually increase the temperature while monitoring a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding. The shift in the melting temperature (ΔT_m) indicates binding affinity and selectivity [9].

• NanoBRET Target Engagement Assay

- **Purpose:** Measure direct binding of inhibitors to KRAS in the physiologic environment of intact cells [9].
- **Protocol:** Transfect cells with a plasmid encoding a NanoLuc luciferase-KRAS fusion construct. Incubate cells with a cell-permeable, reversible NanoBRET tracer. Add the test compound,

which will compete with the tracer for binding. Measure the BRET signal; a decrease indicates successful target engagement by the test compound, allowing calculation of apparent binding affinity (K_d) and residence time [9].

- **Cellular Phosphorylation & 3D Spheroid Assays**

- **Purpose:** Determine the functional consequences of KRAS inhibition on downstream signaling and cell viability in a more physiologically relevant model [9].
- **Protocol:**
 - **pERK Assay:** Use cancer cell lines with specific KRAS mutations (e.g., AsPC-1 for G12D, NCI-H358 for G12C). Treat cells with the inhibitor and lyse them. Detect levels of phosphorylated ERK (pT202/pY204) using Western blot or ELISA.
 - **3D Spheroid Assay:** Culture KRAS-mutant cells (e.g., PANC-1, Mia-Pa-Ca-2) as 3D spheroids. Treat spheroids with the inhibitor and monitor growth and morphology over time. Viability can be quantified using assays like Cell-Titer Glo [9] [3].

Research Gaps and Future Directions

- **Overcoming Resistance:** A major focus is on overcoming resistance to first-generation inhibitors. Strategies include developing inhibitors that target the active "ON" state of KRAS^{G12C} (like elironrasib) [5] and creating pan-KRAS inhibitors that can block a wide spectrum of mutants [6].
- **Novel Modalities:** Beyond small molecules, new approaches are emerging, including cyclic peptides (e.g., LUNA18 from mRNA display) [7], molecular glues, and PROTACs (proteolysis-targeting chimeras) designed to degrade KRAS protein [1].

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